Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate

Description

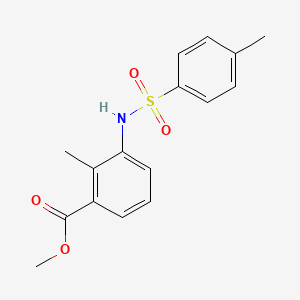

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate is a substituted benzoate ester featuring a sulfonamido group at the 3-position and a methyl group at the 2-position of the benzene ring. The 4-methylphenylsulfonamido moiety introduces steric and electronic effects that differentiate it from simpler alkyl benzoates.

Properties

IUPAC Name |

methyl 2-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-11-7-9-13(10-8-11)22(19,20)17-15-6-4-5-14(12(15)2)16(18)21-3/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIIULRYLSHWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate typically involves the esterification of 2-Methyl-3-(4-methylphenylsulfonamido)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Methyl Benzoates

lists methyl benzoate derivatives with substituents at the 2- and 3-positions, including methyl 2-methylbenzoate, methyl 2-chlorobenzoate, and methyl 3-methylbenzoate (methyl m-toluate). Key differences include:

- Electronic Effects : The sulfonamido group in the target compound is strongly electron-withdrawing, contrasting with electron-donating methyl or methoxy substituents in analogs like methyl 2-methoxybenzoate. This difference likely alters reactivity in electrophilic substitution reactions, such as nitration, where electron-deficient rings are less reactive .

Table 1: Physical and Chemical Properties of Selected Benzoate Derivatives

*Estimated based on structural formula.

Functional and Application-Based Comparisons

Agrochemical Potential

The sulfonamido group is a common pharmacophore in herbicides and fungicides. For example, triflusulfuron methyl ester () controls broadleaf weeds, but the target compound’s efficacy would depend on substituent positioning and electronic effects. Preliminary nitration studies () suggest that electron-withdrawing groups reduce reactivity, which may influence the design of derivatives for agrochemical optimization .

Biological Activity

Methyl 2-Methyl-3-(4-methylphenylsulfonamido)benzoate, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H17N1O3S

- Molecular Weight : 293.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known to influence the compound's ability to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, which have been widely used as antibiotics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies conducted on various cancer cell lines have revealed that this compound can inhibit cell proliferation and induce apoptosis. For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 10 µM, indicating effective growth inhibition.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant pathogens.

- Evaluation of Anticancer Properties : Another investigation focused on the anticancer properties of this compound using a panel of cancer cell lines. The findings suggested that it selectively inhibits cancer cell growth while sparing normal cells, which is crucial for developing safer cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.